1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-4-6-10(7-9)16-13(19)17-11-8-15-14(21-3)18-12(11)20-2/h4-8H,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMBLDILFVTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with an isocyanate derivative of m-tolyl. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea with structurally related urea derivatives from the evidence:
Key Observations:
- Melting Points: Compounds with bulky hydrophobic groups (e.g., tert-butyl in 25c) exhibit higher melting points (~197°C) compared to polar analogs like tetrazolyl derivatives (~160°C) .
- Solubility: The dimethoxy groups in the target compound likely improve aqueous solubility compared to tert-butyl or trifluoromethyl substituents .
- Spectral Trends: Urea carbonyl IR peaks consistently appear near 1660–1670 cm⁻¹ across all analogs. The m-tolyl methyl group resonates at ~2.3 ppm in NMR, similar to other aryl-methyl substituents .
Biological Activity
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with two methoxy groups and a tolyl group attached to a urea moiety. Its unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 250.26 g/mol |
| CAS Number | 61656-39-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.
Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes involved in metabolic processes. For instance, derivatives of pyrimidine compounds have shown significant inhibition against enzymes such as:
- InhA : A target for tuberculosis treatment.
- Aurora Kinase : Involved in cell division and a target for cancer therapies.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer : The compound was tested against MCF-7 and MDA-MB-231 cell lines, showing significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various urea derivatives, this compound demonstrated superior activity against cancer cell lines compared to structurally similar compounds. The study employed MTT assays to quantify cell viability post-treatment.
- Synergistic Effects : A notable case involved the combination of this compound with other anticancer agents, leading to enhanced efficacy in tumor suppression. The study utilized the Combination Index method to assess synergistic interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For this compound, a stepwise approach may include:
- Step 1 : Functionalization of the pyrimidine ring via nucleophilic substitution to introduce methoxy groups.
- Step 2 : Urea bond formation using m-tolyl isocyanate or via a Curtius rearrangement.
- Optimization : Utilize factorial design experiments (e.g., varying solvents, catalysts like DMAP, and temperatures) to maximize yield and purity. Statistical tools such as ANOVA can identify significant factors .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure with -NMR and LC-MS .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Spectroscopy :
- - and -NMR to verify substituent positions on the pyrimidine and aryl groups.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Chromatography :
- Reverse-phase HPLC with UV detection to assess purity (>98% by area normalization).
- Data Interpretation : Compare spectral data with computational predictions (e.g., ChemDraw simulations) and literature analogs. Cross-validate with 2D NMR (e.g., COSY, HSQC) for ambiguous signals .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity or thermodynamic stability of this compound?
- Methodological Answer :
- Controlled Replication : Repeat prior studies under standardized conditions (e.g., buffer pH, temperature) to isolate variables.
- Advanced Analytics :
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Differential scanning calorimetry (DSC) for stability profiling.
- Statistical Reconciliation : Apply meta-analysis to identify outliers or methodological inconsistencies across studies. Use Bayesian statistics to weigh evidence quality .
Q. What strategies are effective for elucidating the binding mechanisms of this urea derivative with kinase targets or other biological receptors?
- Methodological Answer :
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability.
- Experimental Validation :
- Surface plasmon resonance (SPR) for real-time binding kinetics.
- Site-directed mutagenesis of target proteins to identify critical residues.
- Theoretical Framework : Align findings with structure-activity relationship (SAR) models or enzyme inhibition theories (e.g., competitive vs. allosteric) .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?
- Methodological Answer :
- Hypothesis-Driven Design : Link the compound’s properties (e.g., hydrogen-bonding capacity from urea moiety) to applications like kinase inhibition or supramolecular assembly.
- Cross-Disciplinary Validation :
- Collaborate with computational chemists to refine QSAR models.
- Use crystallography (SC-XRD) to correlate solid-state structure with function.
- Literature Synthesis : Systematically review patents and journals to identify underexplored applications, leveraging bibliometric tools like VOSviewer .
Methodological Design and Conflict Resolution
Q. What factorial design approaches are optimal for studying the synergistic effects of substituents on this compound’s reactivity or bioactivity?
- Methodological Answer :
- Full Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy groups on pyrimidine) and reaction conditions (e.g., solvent polarity) in a matrix.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Conflict Mitigation : Use principal component analysis (PCA) to disentangle confounding variables in multifactorial datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
